Hdac6-IN-28

Description

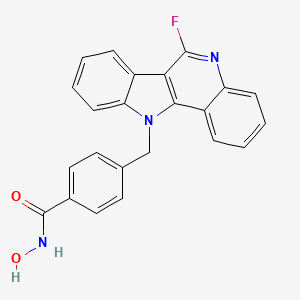

Structure

3D Structure

Properties

Molecular Formula |

C23H16FN3O2 |

|---|---|

Molecular Weight |

385.4 g/mol |

IUPAC Name |

4-[(6-fluoroindolo[3,2-c]quinolin-11-yl)methyl]-N-hydroxybenzamide |

InChI |

InChI=1S/C23H16FN3O2/c24-22-20-17-6-2-4-8-19(17)27(21(20)16-5-1-3-7-18(16)25-22)13-14-9-11-15(12-10-14)23(28)26-29/h1-12,29H,13H2,(H,26,28) |

InChI Key |

SHYUUGNJOFHMSI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C4=CC=CC=C4N3CC5=CC=C(C=C5)C(=O)NO)C(=N2)F |

Origin of Product |

United States |

Foundational & Exploratory

The Mechanism of Action of HDAC6 Inhibitors: A Technical Guide for Researchers

Disclaimer: No specific information was found for a compound designated "Hdac6-IN-28" in the available scientific literature. This guide provides a comprehensive overview of the mechanism of action of Histone Deacetylase 6 (HDAC6) inhibitors, which would be the framework for understanding a novel inhibitor targeting HDAC6.

Introduction

Histone Deacetylase 6 (HDAC6) is a unique member of the class IIb HDAC family, primarily located in the cytoplasm.[1][2] It is distinguished by its two catalytic domains and a C-terminal zinc finger ubiquitin-binding domain.[1][3] Unlike other HDACs that primarily act on nuclear histones to regulate gene expression, HDAC6's main substrates are non-histone proteins.[1][4] This cytoplasmic localization and unique substrate profile make HDAC6 a compelling therapeutic target for a range of diseases, including cancer and neurological disorders.[1][5]

HDAC6 inhibitors are a class of small molecules that block the deacetylase activity of the HDAC6 enzyme.[4] By inhibiting HDAC6, these compounds lead to the hyperacetylation of its substrate proteins, thereby modulating various cellular pathways.[6] This guide delves into the core mechanisms of action of HDAC6 inhibitors, supported by quantitative data from representative compounds, detailed experimental protocols, and visual diagrams of the involved signaling pathways.

Core Mechanism of Action

The primary mechanism of action for HDAC6 inhibitors is the binding to the zinc ion within the catalytic domain of the HDAC6 enzyme.[4][7] This action competitively blocks the access of acetylated lysine residues of substrate proteins to the active site, thus inhibiting the removal of acetyl groups.[4] The key consequences of HDAC6 inhibition revolve around the increased acetylation and subsequent functional alteration of its primary substrates.

Key Substrates and Downstream Effects:

-

α-tubulin: α-tubulin is one of the most well-characterized substrates of HDAC6.[1][8] Acetylation of α-tubulin on lysine 40 is a key post-translational modification that regulates microtubule stability and dynamics.[8] Inhibition of HDAC6 leads to the accumulation of acetylated α-tubulin, which in turn affects microtubule-dependent cellular processes such as cell migration and intracellular transport.[1][3][8]

-

Heat Shock Protein 90 (Hsp90): HDAC6 regulates the chaperone activity of Hsp90 through deacetylation.[6][8][9] Hsp90 is crucial for the stability and function of numerous client proteins, many of which are oncogenic.[6] Inhibition of HDAC6 results in hyperacetylated Hsp90, leading to the degradation of its client proteins, such as Bcr-Abl and c-Raf, via the ubiquitin-proteasome system.[6][10]

-

Cortactin: By deacetylating cortactin, HDAC6 modulates actin-dependent cell motility.[1]

-

Aggresome Formation: HDAC6 plays a critical role in the cellular response to misfolded protein stress.[1] It binds to ubiquitinated misfolded proteins and facilitates their transport along microtubules to form an aggresome, which is then cleared by autophagy.[1][11] Inhibition of HDAC6's deacetylase activity can disrupt this process.[11]

Quantitative Data for Representative HDAC6 Inhibitors

The potency and selectivity of HDAC6 inhibitors are critical parameters evaluated during drug development. The following table summarizes quantitative data for some well-characterized HDAC6 inhibitors.

| Inhibitor | Target | IC50 (nM) | Selectivity | Reference Cell Lines | Key Findings |

| ACY-1215 | HDAC6 | 5 | Selective for HDAC6 up to ~1 µM | HGSOC cell lines | Decreased cell proliferation, migration, and viability in high-grade serous ovarian cancer cells.[12] |

| HPB | HDAC6 | - | ~36-fold selectivity over HDAC1 | Normal and transformed cells | Induces accumulation of acetylated α-tubulin but not acetylated histones.[2] |

| WT161 | HDAC6 | - | Selective small molecule inhibitor | Multiple Myeloma (MM) cells | Overcomes proteasome inhibitor resistance in multiple myeloma.[11] |

| Tubastatin A | HDAC6 | - | Selective HDAC6 inhibitor | Colon cancer cells | Used to demonstrate that HDAC6 inhibition affects macrophage polarization.[13] |

Signaling Pathways and Mechanism Visualization

The following diagrams illustrate the key signaling pathways affected by HDAC6 inhibitors and a typical workflow for their characterization.

Experimental Protocols

Characterizing the mechanism of action of a novel HDAC6 inhibitor like "this compound" would involve a series of established experimental protocols.

In Vitro HDAC6 Enzymatic Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of the inhibitor against purified HDAC6 enzyme.

-

Methodology:

-

Recombinant human HDAC6 enzyme is incubated with a fluorogenic acetylated peptide substrate.

-

The inhibitor is added at various concentrations.

-

The reaction is initiated, and the deacetylase activity of HDAC6 is measured by the increase in fluorescence upon cleavage of the acetyl group.

-

The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Western Blot Analysis for Substrate Acetylation

-

Objective: To confirm the on-target effect of the inhibitor in a cellular context by measuring the acetylation status of HDAC6 substrates.

-

Methodology:

-

Cancer cell lines are treated with the HDAC6 inhibitor at various concentrations for a specified time.

-

Cells are lysed, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is probed with primary antibodies specific for acetylated α-tubulin, total α-tubulin, acetylated Hsp90, and total Hsp90.

-

Secondary antibodies conjugated to a detection enzyme (e.g., HRP) are used, and the protein bands are visualized using a chemiluminescent substrate.

-

Cell Viability and Proliferation Assays

-

Objective: To assess the cytotoxic or cytostatic effects of the HDAC6 inhibitor on cancer cells.

-

Methodology (MTT Assay):

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are treated with a range of concentrations of the HDAC6 inhibitor for 24, 48, or 72 hours.

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength.

-

Cell viability is expressed as a percentage of the untreated control.

-

Immunoprecipitation (IP)

-

Objective: To investigate the interaction between HDAC6 and its substrates or binding partners.

-

Methodology:

-

Cells are treated with the HDAC6 inhibitor or a vehicle control.

-

Cells are lysed in a non-denaturing buffer.

-

The cell lysate is incubated with an antibody specific for HDAC6, which is coupled to protein A/G beads.

-

The beads are washed to remove non-specific binding proteins.

-

The immunoprecipitated proteins are eluted and analyzed by Western blotting for the presence of known substrates or interacting proteins.

-

Conclusion

The mechanism of action of HDAC6 inhibitors is centered on the blockade of its cytoplasmic deacetylase activity, leading to the hyperacetylation of key non-histone protein substrates. This, in turn, disrupts fundamental cellular processes such as microtubule dynamics, protein quality control, and cell motility, making HDAC6 an attractive target for therapeutic intervention. A thorough understanding of these mechanisms, supported by robust quantitative data and well-defined experimental protocols, is essential for the development of novel and effective HDAC6-targeted therapies. Any new compound, such as a hypothetical "this compound," would be evaluated within this established scientific framework to elucidate its precise mechanism of action and therapeutic potential.

References

- 1. pnas.org [pnas.org]

- 2. pnas.org [pnas.org]

- 3. HDAC6 inhibition disrupts HDAC6-P300 interaction reshaping the cancer chromatin landscape - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. HDAC6 Modulates Signaling Pathways Relevant to Synaptic Biology and Neuronal Differentiation in Human Stem-Cell-Derived Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure, Mechanism, and Inhibition of Histone Deacetylases and Related Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. HDAC6 - Wikipedia [en.wikipedia.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. pnas.org [pnas.org]

- 12. HDAC6 Degradation Inhibits the Growth of High-Grade Serous Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. HDAC6-dependent deacetylation of TAK1 enhances sIL-6R release to promote macrophage M2 polarization in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

Hdac6-IN-28: A Technical Guide to a Selective HDAC6 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hdac6-IN-28, also identified as compound 10c, is a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6).[1][2][3][4][5][6][7] This technical guide provides a comprehensive overview of this compound, including its biochemical activity, cellular effects, and the methodologies used for its evaluation. The data presented herein is primarily derived from the study by Peng et al. (2023), which describes the discovery and characterization of this novel benzohydroxamate-based HDAC6 inhibitor.[8][9][10]

Core Mechanism of Action

This compound exerts its biological effects through the selective inhibition of HDAC6, a class IIb histone deacetylase predominantly located in the cytoplasm. Unlike class I HDACs which primarily target histones, HDAC6 has a number of non-histone substrates, with α-tubulin being one of the most well-characterized. By inhibiting the deacetylase activity of HDAC6, this compound leads to an accumulation of acetylated α-tubulin. This hyperacetylation of microtubules can impact various cellular processes including cell motility, protein trafficking, and cell division, ultimately leading to apoptosis and cell cycle arrest in cancer cells.[8][9][10] The selectivity of this compound for HDAC6 over other HDAC isoforms, particularly the nuclear class I HDACs, is demonstrated by its ability to increase the acetylation of α-tubulin without significantly affecting the acetylation of histone H3, a marker for HDAC1 inhibition.[8][9][10]

Signaling Pathway and Cellular Consequences

The inhibition of HDAC6 by this compound initiates a cascade of events culminating in anti-cancer effects. The primary mechanism involves the disruption of microtubule dynamics due to the hyperacetylation of α-tubulin. This leads to mitotic defects and ultimately triggers the intrinsic apoptotic pathway and cell cycle arrest.

Caption: Signaling pathway of this compound action.

Quantitative Data

The following tables summarize the in vitro enzymatic activity, selectivity, and anti-proliferative effects of this compound.

Table 1: HDAC Isoform Inhibition

| HDAC Isoform | IC50 (nM)[8][9][10] |

| HDAC6 | 261 |

| HDAC1 | > 14,616 |

| HDAC3 | 28,449 |

| HDAC7 | > 25,578 |

| HDAC8 | 8,874 |

Table 2: Selectivity Index (SI)

Selectivity Index (SI) = IC50 (other HDAC isoform) / IC50 (HDAC6)

| Comparison | Selectivity Index (SI)[8][9] |

| HDAC1 / HDAC6 | > 56 |

| HDAC3 / HDAC6 | 109 |

| HDAC7 / HDAC6 | > 98 |

| HDAC8 / HDAC6 | 34 |

Table 3: Anti-proliferative Activity (IC50 in µM)

| Cell Line | Cancer Type | IC50 (µM)[8][9][10] |

| B16-F10 | Mouse Melanoma | 7.37 |

| Jurkat | Human T-cell Leukemia | 7.36 |

| A549 | Human Lung Carcinoma | 21.84 |

| MCF-7 | Human Breast Adenocarcinoma | 11.72 |

Table 4: In Vivo Antitumor Efficacy

| Model | Treatment | Tumor Growth Inhibition (TGI)[8][9][10] |

| B16-F10 Xenograft Mouse | 80 mg/kg this compound | 32.9% |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

HDAC Enzymatic Assay

This protocol is a representative method for determining the in vitro inhibitory activity of compounds against HDAC enzymes.

Caption: Workflow for HDAC enzymatic assay.

-

Reagents and Materials:

-

Recombinant human HDAC enzymes (HDAC1, 3, 6, 7, 8).

-

Fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

-

Developer solution (e.g., Trypsin in assay buffer with Trichostatin A to stop the reaction).

-

This compound and control inhibitors (e.g., Tubastatin A, MS-275).

-

384-well black microplates.

-

Fluorescence plate reader.

-

-

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 384-well plate, add the HDAC enzyme solution to each well.

-

Add the diluted this compound or control compounds to the wells.

-

Initiate the reaction by adding the fluorogenic substrate to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the enzymatic reaction and develop the fluorescent signal by adding the developer solution.

-

Incubate at 37°C for a further 15-30 minutes.

-

Measure the fluorescence with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.

-

Calculate the percent inhibition for each concentration of the compound and determine the IC50 value using non-linear regression analysis.

-

Cell Viability (MTT) Assay

This protocol outlines the determination of the anti-proliferative activity of this compound on cancer cell lines.

-

Reagents and Materials:

-

B16-F10, Jurkat, A549, and MCF-7 cell lines.

-

Appropriate cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% penicillin/streptomycin.

-

This compound.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

96-well cell culture plates.

-

Microplate reader.

-

-

Procedure:

-

Seed cells in a 96-well plate at an appropriate density (e.g., 3 x 10^3 cells/well for adherent cells) and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound for 72 hours.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.

-

Western Blot for Acetylated-α-tubulin

This protocol is used to assess the effect of this compound on the acetylation status of its primary substrate, α-tubulin.

-

Reagents and Materials:

-

B16-F10 cells.

-

This compound.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin, anti-acetylated-histone H3, anti-histone H3.

-

HRP-conjugated secondary antibodies.

-

SDS-PAGE gels and transfer membranes (e.g., PVDF).

-

Chemiluminescent substrate.

-

Imaging system.

-

-

Procedure:

-

Treat B16-F10 cells with different concentrations of this compound for a specified time (e.g., 24 hours).

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the levels of acetylated proteins to their total protein counterparts.

-

Cell Cycle Analysis

This protocol describes the analysis of cell cycle distribution in cells treated with this compound using propidium iodide (PI) staining and flow cytometry.[11][12][13][14]

Caption: Workflow for cell cycle analysis.

-

Reagents and Materials:

-

B16-F10 cells.

-

This compound.

-

70% cold ethanol.

-

Propidium Iodide (PI) staining solution containing RNase A.

-

Flow cytometer.

-

-

Procedure:

-

Treat B16-F10 cells with this compound for 24 hours.

-

Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Wash the fixed cells with PBS and resuspend in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the cell cycle distribution by flow cytometry.

-

Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Apoptosis Assay

This protocol details the detection of apoptosis in this compound-treated cells using Annexin V and PI staining followed by flow cytometry.[1][15][16][17]

-

Reagents and Materials:

-

B16-F10 cells.

-

This compound.

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and binding buffer).

-

Flow cytometer.

-

-

Procedure:

-

Treat B16-F10 cells with various concentrations of this compound for 48 hours.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in 1X binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within one hour.

-

Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

-

Conclusion

This compound is a valuable research tool for investigating the biological roles of HDAC6. Its demonstrated potency and selectivity, coupled with its anti-proliferative and pro-apoptotic effects in cancer cell lines, underscore its potential as a lead compound for the development of novel anti-cancer therapeutics. The detailed protocols provided in this guide offer a framework for the further characterization of this compound and other selective HDAC6 inhibitors.

References

- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of novel benzohydroxamate-based histone deacetylase 6 (HDAC6) inhibitors with the ability to potentiate anti-PD-L1 immunotherapy in melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. vet.cornell.edu [vet.cornell.edu]

- 12. ucl.ac.uk [ucl.ac.uk]

- 13. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 14. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]

- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 16. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 17. Apoptosis Protocols | Thermo Fisher Scientific - US [thermofisher.com]

Hdac6-IN-28: An In-depth Technical Guide on its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of Hdac6-IN-28, a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6). All data and protocols are derived from the primary literature to ensure accuracy and reproducibility.

Core Concepts

This compound, also identified as compound 10c, is a novel synthetic small molecule belonging to the 2,4-imidazolinedione class of compounds.[1][2] It was developed through structure-based drug design to achieve high selectivity for the HDAC6 isozyme.[1] HDAC6 is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a crucial role in various cellular processes by deacetylating non-histone proteins like α-tubulin. Its involvement in diseases such as cancer and neurodegenerative disorders has made it a significant target for therapeutic development.

Quantitative Biological Data

The inhibitory activity and anti-proliferative effects of this compound have been quantified against various HDAC isoforms and cancer cell lines.

Table 1: In Vitro HDAC Inhibitory Activity of this compound

| Target | IC50 (nM) | Selectivity vs. HDAC1 |

| HDAC6 | 261 | - |

| HDAC1 | >57,000 | >218-fold |

| HDAC2 | >14,000 | >53-fold |

| HDAC3 | >14,000 | >53-fold |

| HDAC4 | >500,000 | >20000-fold |

| HDAC7 | >500,000 | >20000-fold |

| HDAC8 | >500,000 | >20000-fold |

| HDAC9 | >500,000 | >20000-fold |

| HDAC11 | >500,000 | >20000-fold |

| Data sourced from primary publication.[1] |

Table 2: Anti-proliferative Activity of this compound

| Cell Line | Cancer Type | IC50 (µM) |

| HL-60 | Acute Promyelocytic Leukemia | 0.25 |

| RPMI-8226 | Multiple Myeloma | 0.23 |

| B16-F10 | Melanoma | Not explicitly quantified in the primary publication, but shown to induce apoptosis and S-phase arrest.[3][4][5] |

| Data for HL-60 and RPMI-8226 sourced from primary publication.[1] |

Mechanism of Action

This compound exerts its biological effects through the selective inhibition of HDAC6's catalytic activity. This leads to the hyperacetylation of its primary cytoplasmic substrate, α-tubulin, with minimal effect on histone H3 acetylation, confirming its isoform selectivity in a cellular context.[1][2] The increased acetylation of α-tubulin disrupts microtubule dynamics, which can interfere with cell division and intracellular transport.

In cancer cells, the downstream effects of HDAC6 inhibition by this compound include the induction of apoptosis, or programmed cell death, and cell cycle arrest.[3][4] Specifically, in HL-60 leukemia cells, this compound has been shown to activate caspase 3, a key executioner caspase in the apoptotic pathway.[1][6]

Signaling Pathway and Experimental Workflow

Signaling Pathway of this compound-Induced Apoptosis

Caption: Apoptotic pathway induced by this compound.

Experimental Workflow for this compound Evaluation

Caption: Standard workflow for evaluating this compound's biological activity.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

HDAC Enzymatic Inhibition Assay

-

Objective: To determine the IC50 values of this compound against a panel of HDAC isoforms.

-

Principle: A commercially available fluorogenic assay kit (e.g., from BPS Bioscience) is used. The assay measures the enzymatic activity of recombinant human HDAC isoforms. The inhibitor's potency is determined by its ability to prevent the deacetylation of a fluorogenic substrate.

-

Protocol:

-

Prepare a serial dilution of this compound in assay buffer.

-

In a 96-well microplate, add the recombinant HDAC enzyme, the test compound at various concentrations, and the fluorogenic substrate.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Add the developer solution, which contains a protease that digests the deacetylated substrate, releasing the fluorophore.

-

Incubate at room temperature for 15-30 minutes.

-

Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm, emission at 460 nm).

-

Calculate the percentage of inhibition for each concentration and determine the IC50 value by fitting the data to a dose-response curve.

-

Cell-Based Western Blot for Acetylation Levels

-

Objective: To assess the effect of this compound on the acetylation of its target (α-tubulin) and a non-target (histone H3) in cells.

-

Protocol:

-

Culture cancer cells (e.g., HL-60) to 70-80% confluency.

-

Treat the cells with varying concentrations of this compound or vehicle control (DMSO) for a specified duration (e.g., 24 hours).

-

Harvest the cells and lyse them in RIPA buffer supplemented with protease and HDAC inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Use antibodies specific for acetylated-α-tubulin, total α-tubulin, acetylated-histone H3, and total histone H3. A loading control like GAPDH or β-actin should also be used.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Anti-proliferative Assay (MTT Assay)

-

Objective: To measure the cytotoxic effect of this compound on cancer cell lines.

-

Protocol:

-

Seed cells (e.g., HL-60, RPMI-8226) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for 72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

-

Caspase-3 Activity Assay

-

Objective: To confirm that this compound induces apoptosis via the activation of caspase 3.

-

Protocol:

-

Treat cells (e.g., HL-60) with this compound at its IC50 concentration for various time points (e.g., 0, 12, 24, 48 hours).

-

Harvest and lyse the cells according to the manufacturer's protocol for a colorimetric or fluorometric caspase-3 activity assay kit.

-

Add the cell lysate to a 96-well plate.

-

Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AFC for fluorometric).

-

Incubate the plate at 37°C for 1-2 hours.

-

Measure the absorbance (at 405 nm) or fluorescence (Ex/Em = 400/505 nm).

-

Quantify the fold-increase in caspase-3 activity relative to the untreated control.

-

This guide provides a foundational understanding of this compound's biological profile. For further details on its synthesis and structure-activity relationships, consulting the primary publication is recommended.

References

- 1. Design, Synthesis, and Biological Evaluation of 2,4-Imidazolinedione Derivatives as HDAC6 Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Biological Evaluation of 2,4-Imidazolinedione Derivatives as HDAC6 Isoform-Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. HDAC6-IN-28_TargetMol [targetmol.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pubs.acs.org [pubs.acs.org]

Hdac6-IN-28: A Potent and Selective Histone Deacetylase 6 Inhibitor for Cancer Therapy and Immunotherapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Hdac6-IN-28, also identified as compound 10c, is a novel, potent, and selective inhibitor of Histone Deacetylase 6 (HDAC6). As a benzohydroxamate-based compound, it demonstrates significant potential in oncology, both as a direct anticancer agent and as an immunomodulatory compound that can enhance the efficacy of checkpoint inhibitor immunotherapy. This technical guide provides a comprehensive overview of the function, mechanism of action, and experimental validation of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its associated signaling pathways and experimental workflows.

Core Function and Mechanism of Action

This compound functions as a highly selective inhibitor of HDAC6, an enzyme primarily located in the cytoplasm that deacetylates non-histone proteins. Unlike other HDACs that primarily target histones to regulate gene expression, HDAC6's substrates include α-tubulin and heat shock protein 90 (Hsp90). By inhibiting HDAC6, this compound leads to the hyperacetylation of these substrates, which in turn affects crucial cellular processes.

The primary mechanism of action of this compound involves binding to the zinc-containing catalytic domain of HDAC6, thereby blocking its deacetylase activity. This leads to an accumulation of acetylated α-tubulin, which stabilizes the microtubule network and can impair cell motility and division.[1] In the context of cancer, this disruption of microtubule dynamics contributes to cell cycle arrest and the induction of apoptosis.

Furthermore, recent studies have elucidated a role for this compound in modulating the tumor immune microenvironment. Inhibition of HDAC6 by this compound has been shown to decrease the expression of Programmed Death-Ligand 1 (PD-L1) on tumor cells, a key immune checkpoint protein that suppresses the anti-tumor activity of T cells.[1] This effect is mediated through the STAT3 signaling pathway.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound (compound 10c) from in vitro and in vivo studies.

Table 1: In Vitro HDAC Isoform Inhibitory Activity and Selectivity of this compound [1]

| HDAC Isoform | IC50 (nM) | Selectivity Index (SI) vs. HDAC6 |

| HDAC6 | 261 | - |

| HDAC1 | >10000 | >38 |

| HDAC3 | >10000 | >38 |

| HDAC7 | >10000 | >38 |

| HDAC8 | 8800 | 34 |

Selectivity Index (SI) is calculated as IC50 (other HDAC isoform) / IC50 (HDAC6).

Table 2: In Vitro Antiproliferative Activity of this compound in Various Cancer Cell Lines [1]

| Cell Line | Cancer Type | IC50 (µM) |

| HCT 116 | Colorectal Carcinoma | 21.84 |

| A549 | Lung Cancer | 15.35 |

| MCF-7 | Breast Cancer | 18.76 |

| B16-F10 | Melanoma | 7.37 |

Table 3: In Vivo Antitumor Efficacy of this compound in a B16-F10 Melanoma Mouse Model [1]

| Treatment Group | Dosage and Administration | Tumor Growth Inhibition (TGI) (%) |

| This compound (10c) | 80 mg/kg, intraperitoneal injection, daily | 32.9 |

| This compound (10c) + NP19 (PD-L1 inhibitor) | 80 mg/kg + 20 mg/kg, i.p., daily | 60.1 |

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in Cancer Cells

The following diagram illustrates the proposed signaling pathway through which this compound exerts its anticancer and immunomodulatory effects.

Caption: Signaling pathway of this compound.

Experimental Workflow for In Vitro Evaluation

The following diagram outlines the typical experimental workflow for the in vitro characterization of this compound.

Caption: In vitro experimental workflow.

Detailed Experimental Protocols

In Vitro HDAC Inhibition Assay[1]

-

Principle: A fluorometric assay is used to measure the activity of recombinant human HDAC isoforms. The assay utilizes a fluorogenic substrate that, upon deacetylation by the HDAC enzyme, can be cleaved by a developer to produce a fluorescent signal. The inhibition of this signal in the presence of this compound is quantified.

-

Reagents:

-

Recombinant human HDAC1, HDAC3, HDAC6, HDAC7, HDAC8 enzymes.

-

Fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

-

Developer solution (e.g., Trypsin and Trichostatin A for stopping the reaction).

-

This compound (dissolved in DMSO).

-

-

Protocol:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add the HDAC enzyme, assay buffer, and the diluted inhibitor.

-

Incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding the fluorogenic substrate.

-

Incubate for 60 minutes at 37°C.

-

Stop the reaction by adding the developer solution.

-

Incubate for 15 minutes at 37°C.

-

Measure the fluorescence intensity (e.g., excitation at 360 nm, emission at 460 nm).

-

Calculate the percentage of inhibition and determine the IC50 value using a dose-response curve.

-

Cell-based Antiproliferation Assay (CCK-8)[1]

-

Principle: The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay used to determine the number of viable cells. WST-8, a water-soluble tetrazolium salt, is reduced by dehydrogenases in living cells to produce a yellow-colored formazan dye. The amount of formazan is directly proportional to the number of living cells.

-

Reagents:

-

Cancer cell lines (e.g., HCT 116, A549, MCF-7, B16-F10).

-

Complete cell culture medium.

-

This compound (dissolved in DMSO).

-

CCK-8 solution.

-

-

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 72 hours.

-

Add 10 µL of CCK-8 solution to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

-

Apoptosis and Cell Cycle Analysis by Flow Cytometry[1]

-

Principle:

-

Apoptosis: Annexin V-FITC and Propidium Iodide (PI) staining is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI intercalates with the DNA of cells with compromised membranes.

-

Cell Cycle: PI staining of DNA content is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

-

-

Reagents:

-

B16-F10 cells.

-

This compound.

-

Annexin V-FITC/PI Apoptosis Detection Kit.

-

PI/RNase Staining Buffer.

-

-

Protocol (Apoptosis):

-

Treat B16-F10 cells with different concentrations of this compound for 48 hours.

-

Harvest and wash the cells with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within 1 hour.

-

-

Protocol (Cell Cycle):

-

Treat B16-F10 cells with this compound for 48 hours.

-

Harvest and fix the cells in 70% ethanol overnight at -20°C.

-

Wash the cells with PBS and resuspend in PI/RNase Staining Buffer.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry.

-

Western Blot Analysis for Acetylated α-tubulin[1]

-

Principle: Western blotting is used to detect the levels of acetylated α-tubulin, a direct downstream target of HDAC6.

-

Reagents:

-

B16-F10 cells.

-

This compound.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin (loading control).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

-

Protocol:

-

Treat B16-F10 cells with this compound for 24 hours.

-

Lyse the cells and determine the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

In Vivo Antitumor Efficacy Study[1]

-

Principle: A syngeneic mouse model is used to evaluate the antitumor activity of this compound alone and in combination with a PD-L1 inhibitor.

-

Animal Model: C57BL/6 mice.

-

Cell Line: B16-F10 melanoma cells.

-

Protocol:

-

Subcutaneously inject B16-F10 cells into the flank of the mice.

-

When the tumors reach a palpable size, randomize the mice into different treatment groups.

-

Administer this compound (e.g., 80 mg/kg) and/or a PD-L1 inhibitor (e.g., 20 mg/kg) via intraperitoneal injection daily.

-

Monitor tumor volume and body weight regularly.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weighing, immunohistochemistry).

-

Calculate the tumor growth inhibition (TGI).

-

Conclusion

This compound is a promising selective HDAC6 inhibitor with demonstrated in vitro and in vivo anticancer activity. Its ability to induce apoptosis, cause cell cycle arrest, and modulate the tumor immune microenvironment by downregulating PD-L1 expression makes it a compelling candidate for further preclinical and clinical development, both as a standalone therapy and in combination with immunotherapy. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this compound.

References

Hdac6 Inhibition and Tubulin Acetylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Histone deacetylase 6 (HDAC6) has emerged as a significant therapeutic target due to its primary cytoplasmic localization and its crucial role in regulating the acetylation of non-histone proteins, most notably α-tubulin. The acetylation of α-tubulin is a key post-translational modification that governs microtubule stability and dynamics, thereby impacting essential cellular processes such as intracellular transport, cell motility, and autophagy.[1][2][3] Dysregulation of HDAC6 activity and consequently, tubulin acetylation, has been implicated in a variety of pathologies, including cancer and neurodegenerative diseases.[4][5] This technical guide provides an in-depth overview of the interplay between HDAC6 and tubulin acetylation, focusing on the mechanism of action of selective HDAC6 inhibitors. Due to the limited public information on "Hdac6-IN-28," this document will utilize data from well-characterized, potent, and selective HDAC6 inhibitors as representative examples to illustrate the principles of targeting this enzyme.

The Role of HDAC6 in Tubulin Deacetylation

HDAC6 is a unique member of the class IIb histone deacetylase family, distinguished by its predominantly cytoplasmic localization and its two functional catalytic domains.[6] Its primary role in the cytoplasm is the deacetylation of several non-histone proteins, with α-tubulin being a major substrate.[3][7] Specifically, HDAC6 removes the acetyl group from the lysine-40 (K40) residue of α-tubulin, a modification that occurs within the microtubule lumen.[1][8]

The acetylation and deacetylation of α-tubulin are critical for regulating microtubule functions:

-

Acetylated α-tubulin is associated with stable, long-lived microtubules.[5]

-

Deacetylated α-tubulin , a result of HDAC6 activity, is characteristic of more dynamic microtubules.[3]

This dynamic regulation influences the binding of microtubule-associated proteins (MAPs) and motor proteins like kinesin and dynein, thereby affecting processes such as axonal transport.[1][5]

Quantitative Data on Selective HDAC6 Inhibitors

Numerous small molecule inhibitors have been developed to target HDAC6 with high selectivity over other HDAC isoforms. This selectivity is crucial for minimizing off-target effects, particularly the nuclear histone acetylation changes associated with pan-HDAC inhibitors.[9] The inhibitory potency (IC50) and selectivity of these compounds are typically determined through in vitro enzymatic assays.

Below are tables summarizing the quantitative data for several representative selective HDAC6 inhibitors.

Table 1: In Vitro Inhibitory Activity (IC50) of Selective HDAC6 Inhibitors

| Compound | HDAC6 IC50 (nM) | HDAC1 IC50 (nM) | HDAC2 IC50 (nM) | HDAC3 IC50 (nM) | Reference |

| Compound 10c | 1.8 | 105.3 | >1000 | 189.6 | [10] |

| Compound 8g | 21 | >1000 | >1000 | >1000 | [2] |

| TO-317 | 2 | >300 | >300 | 79 | [11] |

| HPB | ~5 | ~180 | - | - | [12] |

| WT161 | 1.2 | 110 | 160 | 60 | [13] |

Table 2: Selectivity Profile of HDAC6 Inhibitors

| Compound | Selectivity (HDAC1/HDAC6) | Selectivity (HDAC2/HDAC6) | Selectivity (HDAC3/HDAC6) | Reference |

| Compound 10c | ~58.5-fold | >555-fold | ~105.3-fold | [10] |

| Compound 8g | >47-fold | >47-fold | >47-fold | [2] |

| TO-317 | >150-fold | >150-fold | ~39.5-fold | [11] |

| HPB | ~36-fold | - | - | [12] |

| WT161 | ~92-fold | ~133-fold | ~50-fold | [13] |

Experimental Protocols

HDAC Enzymatic Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific HDAC isoform.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human HDAC enzymes (e.g., HDAC1, HDAC6) and a fluorogenic substrate (e.g., a peptide containing an acetylated lysine) are prepared in an appropriate assay buffer.

-

Compound Incubation: The test compound (e.g., a selective HDAC6 inhibitor) is serially diluted and incubated with the HDAC enzyme.

-

Reaction Initiation: The fluorogenic substrate is added to initiate the enzymatic reaction.

-

Development and Detection: After a set incubation period, a developer solution is added to stop the reaction and generate a fluorescent signal from the deacetylated substrate.

-

Data Analysis: The fluorescence is measured using a plate reader. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.

Western Blotting for Tubulin Acetylation

This technique is used to assess the intracellular effect of HDAC6 inhibitors on the acetylation status of α-tubulin.

Methodology:

-

Cell Culture and Treatment: Cells (e.g., cancer cell lines or neurons) are cultured and treated with various concentrations of the HDAC6 inhibitor for a specified duration.

-

Cell Lysis: Cells are harvested and lysed to extract total proteins.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for acetylated α-tubulin (e.g., anti-acetyl-α-tubulin, clone 6-11B-1) and total α-tubulin (as a loading control).

-

Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: The intensity of the bands is quantified to determine the relative levels of acetylated α-tubulin.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, which can be affected by HDAC6 inhibition.

Methodology:

-

Cell Seeding and Treatment: Cells are seeded in a 96-well plate and treated with a range of concentrations of the HDAC6 inhibitor.

-

MTT Incubation: After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells, and the IC50 for cell viability can be determined.

Signaling Pathways and Experimental Workflows

Signaling Pathway of HDAC6-Mediated Tubulin Deacetylation

Caption: HDAC6 deacetylates α-tubulin, promoting dynamic microtubules. Inhibition of HDAC6 leads to tubulin hyperacetylation, stabilizing microtubules and enhancing motor protein binding, which facilitates processes like axonal transport.

Experimental Workflow for Evaluating HDAC6 Inhibitors

Caption: A typical workflow for the evaluation of novel HDAC6 inhibitors, starting from in vitro enzymatic assays to determine potency and selectivity, followed by cell-based assays to assess their effect on tubulin acetylation and cell viability.

Conclusion

The selective inhibition of HDAC6 presents a promising therapeutic strategy for a range of diseases by modulating the acetylation of α-tubulin and thereby influencing microtubule-dependent cellular processes. The development of potent and highly selective HDAC6 inhibitors is a key focus in current drug discovery efforts. The experimental protocols and workflows detailed in this guide provide a framework for the robust evaluation of such compounds. Understanding the intricate relationship between HDAC6 and tubulin acetylation is paramount for advancing novel therapeutics that target this critical cytoplasmic pathway.

References

- 1. Novel HDAC6 inhibitors increase tubulin acetylation and rescue axonal transport of mitochondria in a model of Charcot-Marie-Tooth Type 2F - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological evaluation of HDAC6 inhibitors targeting L1 loop and serine 531 residue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. HDAC-6 interacts with and deacetylates tubulin and microtubules in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Histone Deacetylase 6 Inhibition Compensates for the Transport Deficit in Huntington's Disease by Increasing Tubulin Acetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Histone Deacetylase Family: Structural Features and Application of Combined Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 7. FMI - Article | Structural insights into HDAC6 activity and inhibition [fmi.ch]

- 8. researchgate.net [researchgate.net]

- 9. Targeting Histone Deacetylases 6 in Dual-Target Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, and Biological Evaluation of 2,4-Imidazolinedione Derivatives as HDAC6 Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Unique Molecular Interaction with Histone Deacetylase 6 Catalytic Tunnel: Crystallographic and Biological Characterization of a Model Chemotype - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. pnas.org [pnas.org]

An In-depth Technical Guide on the Role of Hdac6-IN-28 in Apoptosis Induction

Notice to the Reader: Following a comprehensive review of publicly available scientific literature, no specific data or research publications pertaining to a compound designated "Hdac6-IN-28" and its role in apoptosis induction could be identified. This suggests that "this compound" may be an internal, pre-clinical, or otherwise non-publicly disclosed compound.

Consequently, this guide will provide a detailed overview of the established role of selective HDAC6 inhibitors in apoptosis induction, drawing upon data from well-characterized compounds that serve as exemplars for the likely mechanisms of action of a molecule like this compound. This information is intended to provide a foundational understanding for researchers, scientists, and drug development professionals.

Introduction to HDAC6 and Its Role in Cancer

Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a critical role in various cellular processes, including cell motility, protein degradation, and stress responses. Unlike other HDACs that primarily target histone proteins to regulate gene expression, HDAC6 boasts a diverse range of non-histone substrates. This functional distinction makes HDAC6 a compelling therapeutic target in oncology.

Overexpression of HDAC6 has been observed in numerous malignancies, where it contributes to tumor progression by promoting cell survival and metastasis.[1][2][3] Inhibition of HDAC6 has emerged as a promising anti-cancer strategy, with several selective inhibitors demonstrating potent anti-tumor activity through the induction of apoptosis, or programmed cell death.[1][4][5]

The General Mechanism of Apoptosis Induction by HDAC6 Inhibition

Selective inhibition of HDAC6 triggers apoptosis in cancer cells through a multi-faceted approach, primarily by disrupting key pro-survival and protein quality control pathways. The induction of apoptosis by HDAC6 inhibitors is generally understood to proceed via the intrinsic (mitochondrial) pathway, characterized by the following key events:

-

Disruption of the Hsp90 Chaperone Machinery: HDAC6 is responsible for deacetylating the chaperone protein Hsp90. Inhibition of HDAC6 leads to the hyperacetylation of Hsp90, which impairs its function.[6] This results in the misfolding and subsequent degradation of Hsp90 client proteins, many of which are critical oncoproteins and anti-apoptotic factors such as Akt and Bcr-Abl. The loss of these pro-survival signals sensitizes cancer cells to apoptosis.

-

Activation of the Pro-Apoptotic Bcl-2 Family Proteins: HDAC6 inhibition can lead to an upregulation of pro-apoptotic Bcl-2 family members like Bim and a downregulation of anti-apoptotic members like Bcl-2 and Bcl-xL. This shift in the balance of Bcl-2 family proteins leads to mitochondrial outer membrane permeabilization (MOMP).

-

Caspase Activation: MOMP results in the release of cytochrome c from the mitochondria into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates the initiator caspase-9. Caspase-9 then cleaves and activates effector caspases, such as caspase-3 and caspase-7, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates.[7]

Quantitative Data on Apoptosis Induction by Selective HDAC6 Inhibitors

While specific data for this compound is unavailable, the following tables summarize the apoptotic effects of other well-studied selective HDAC6 inhibitors in various cancer cell lines. This data provides a benchmark for the anticipated potency of a selective HDAC6 inhibitor.

Table 1: IC50 Values of Selective HDAC6 Inhibitors on Cancer Cell Viability

| Inhibitor | Cancer Cell Line | IC50 (µM) | Reference |

| WT161 | Retinoblastoma (Y79) | 0.04 | [4] |

| WT161 | Multiple Myeloma (RPMI8226) | 0.0004 | [4][8] |

| Ricolinostat (ACY-1215) | Multiple Myeloma (MM.1S) | ~0.01 | [5] |

| Tubastatin A | Breast Cancer (MCF-7) | ~5 | [7] |

Table 2: Induction of Apoptosis by Selective HDAC6 Inhibitors

| Inhibitor | Cancer Cell Line | Concentration (µM) | % Apoptotic Cells (Annexin V+) | Reference |

| WT161 | Retinoblastoma (Y79) | 0.1 | Increased (dose-dependent) | [4] |

| Ricolinostat (ACY-1215) | Ovarian Cancer (OVCAR3) | 5 | Increased | [5] |

| Tubacin | Prostate Cancer (LNCaP) | 5 | Enhanced etoposide-induced apoptosis | [7] |

Experimental Protocols for Assessing Apoptosis

The following are detailed methodologies for key experiments used to evaluate the pro-apoptotic effects of HDAC6 inhibitors.

Cell Viability Assay (MTT Assay)

Purpose: To determine the concentration-dependent effect of an HDAC6 inhibitor on the metabolic activity and proliferation of cancer cells.

Methodology:

-

Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the HDAC6 inhibitor (e.g., 0.01 to 10 µM) or vehicle control for 48-72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Purpose: To quantify the percentage of cells undergoing early and late apoptosis.

Methodology:

-

Seed cells in a 6-well plate and treat with the HDAC6 inhibitor at the desired concentration for 24-48 hours.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry. Live cells will be Annexin V- and PI-negative, early apoptotic cells will be Annexin V-positive and PI-negative, and late apoptotic/necrotic cells will be Annexin V- and PI-positive.

Western Blot Analysis for Apoptosis-Related Proteins

Purpose: To detect changes in the expression and cleavage of key proteins involved in the apoptotic pathway.

Methodology:

-

Treat cells with the HDAC6 inhibitor for the desired time points.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against proteins of interest (e.g., cleaved Caspase-3, PARP, Bcl-2, Bax, Acetyl-α-tubulin, Acetyl-Hsp90) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Signaling pathway of apoptosis induction via HDAC6 inhibition.

Caption: General experimental workflow for evaluating apoptosis.

Conclusion

While direct experimental evidence for "this compound" is not publicly available, the established mechanisms of other selective HDAC6 inhibitors provide a strong framework for understanding its potential role in apoptosis induction. By targeting the unique cytoplasmic functions of HDAC6, particularly its regulation of Hsp90 and the subsequent impact on cancer cell survival pathways, selective HDAC6 inhibitors represent a promising class of therapeutic agents. Further research and public disclosure of data for novel compounds like this compound are eagerly awaited by the scientific community to further validate and expand upon these important anti-cancer strategies.

References

- 1. The Role of HDAC6 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of HDAC6 and Its Selective Inhibitors in Gastrointestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. alliedacademies.org [alliedacademies.org]

- 4. HDAC6 inhibitor WT161 induces apoptosis in retinoblastoma cells and synergistically interacts with cisplatin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. HDAC6 Degradation Inhibits the Growth of High-Grade Serous Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Apoptosis Induction byHistone Deacetylase Inhibitors in Cancer Cells: Role of Ku70 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. pnas.org [pnas.org]

The Impact of Selective HDAC6 Inhibition on Cell Cycle Progression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histone deacetylase 6 (HDAC6) has emerged as a compelling therapeutic target in oncology due to its unique cytoplasmic localization and its role in regulating key cellular processes beyond histone deacetylation. Unlike other HDACs, HDAC6's primary substrates are non-histone proteins such as α-tubulin and the chaperone protein HSP90.[1][2] Inhibition of HDAC6 has been shown to disrupt cancer cell proliferation, induce cell death, and sensitize tumors to conventional chemotherapies.[3][4] This technical guide provides an in-depth overview of the effects of selective HDAC6 inhibition, exemplified by the hypothetical inhibitor Hdac6-IN-28, on cell cycle progression and related signaling pathways.

Core Mechanism of Action

HDAC6 inhibitors exert their effects primarily through the hyperacetylation of their substrate proteins.[5] This post-translational modification alters the function of these proteins, leading to downstream cellular consequences. Key mechanisms include:

-

Disruption of Microtubule Dynamics: HDAC6 deacetylates α-tubulin, a key component of microtubules. Inhibition of HDAC6 leads to hyperacetylated α-tubulin, which stabilizes microtubules. This can interfere with the dynamic instability of microtubules required for mitotic spindle formation and cell division, often leading to cell cycle arrest.[1][6]

-

Impairment of HSP90 Chaperone Function: HDAC6 is involved in the regulation of heat shock protein 90 (HSP90).[2] Inhibition of HDAC6 can lead to the hyperacetylation of HSP90, impairing its ability to chaperone client proteins, many of which are oncoproteins critical for cancer cell survival and proliferation (e.g., AKT, c-Raf).[7] This results in the degradation of these client proteins.[7]

-

Induction of DNA Damage Response: Selective inhibition of HDAC6 has been shown to induce DNA damage, as evidenced by the accumulation of γH2AX, an early marker of DNA double-strand breaks.[3] This DNA damage can trigger cell cycle checkpoints and activate apoptotic pathways.[3]

Quantitative Effects of HDAC6 Inhibition on Cellular Processes

The following tables summarize the quantitative effects of various selective HDAC6 inhibitors on cancer cell lines, serving as a proxy for the expected activity of a potent and selective agent like this compound.

Table 1: Induction of Apoptosis and Cell Cycle Arrest by HDAC6 Inhibitors

| Inhibitor | Cell Line | Concentration | Effect | Fold Change/Percentage | Citation |

| Novel HDAC2/6 Inhibitor | PANC-1 | Not Specified | Induction of Apoptosis | 2-fold increase | [4] |

| Novel HDAC2/6 Inhibitor | PANC-1 | Not Specified | Cell Cycle Arrest | Shift to G2/M phase | [4] |

| HDACi F | RCC cells | 10 µM | Increased Sub-G1 Population | Data in Diagram | [8] |

| ACY1215 | A549 | 10 µM | Increased Cleaved PARP | Significant increase | [9] |

| ACY1215 | LL2 | 10 µM | Increased Cleaved PARP | Significant increase | [9] |

Table 2: Enhancement of Chemotherapeutic Efficacy by HDAC6 Inhibitors

| HDAC6 Inhibitor | Combination Agent | Cell Line | Effect | Observation | Citation |

| Tubacin | Etoposide or Doxorubicin | LNCaP, MCF-7 | Enhanced Cell Death | Synergistic effect | [3] |

| Tubacin | SAHA (Vorinostat) | LNCaP | Enhanced Cell Death | Synergistic effect | [3] |

| WT161 | Cisplatin | Retinoblastoma cells | Synergistic Interaction | Enhanced anti-tumor effect | [10] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing findings. Below are standard protocols for key experiments used to assess the impact of HDAC6 inhibitors on cell cycle and apoptosis.

Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

Objective: To determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) following treatment with an HDAC6 inhibitor.

Methodology:

-

Cell Culture and Treatment: Plate cells at a density of 1 x 10^6 cells per well in a 6-well plate and allow them to adhere overnight. Treat cells with the desired concentrations of this compound or a vehicle control for 24-48 hours.

-

Cell Harvest: Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS). Detach the cells using trypsin-EDTA, and then neutralize the trypsin with complete medium.

-

Fixation: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Incubate the cells at -20°C for at least 2 hours for fixation.

-

Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in 500 µL of a staining solution containing propidium iodide (PI, 50 µg/mL) and RNase A (100 µg/mL) in PBS.

-

Flow Cytometry: Incubate the stained cells in the dark at room temperature for 30 minutes. Analyze the cell suspension using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI, which allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay using Annexin V and Propidium Iodide Staining

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with an HDAC6 inhibitor.

Methodology:

-

Cell Culture and Treatment: Seed cells in 6-well plates and treat with this compound as described for the cell cycle analysis.

-

Cell Harvest and Staining: Harvest the cells by trypsinization and wash with cold PBS. Centrifuge the cells and resuspend the pellet in 1X Annexin-binding buffer. Add Annexin V-FITC and propidium iodide to the cell suspension according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining. The populations of viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells can be distinguished and quantified.

Western Blotting for Key Signaling Proteins

Objective: To detect changes in the expression and post-translational modification of proteins involved in the DNA damage response and apoptosis.

Methodology:

-

Protein Extraction: Following treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Protein Transfer: Denature the protein samples by boiling in Laemmli buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., γH2AX, cleaved PARP, phospho-Chk2, acetylated α-tubulin, total α-tubulin, β-actin) overnight at 4°C.

-

Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes affected by HDAC6 inhibition is crucial for understanding its mechanism of action. The following diagrams, generated using the DOT language, illustrate key signaling pathways and a typical experimental workflow.

Caption: Signaling cascade initiated by HDAC6 inhibition.

Caption: DNA damage response pathway activated by HDAC6 inhibition.

Caption: A typical experimental workflow for studying HDAC6 inhibitors.

Conclusion

Selective inhibition of HDAC6 represents a promising strategy in cancer therapy. As demonstrated, compounds in this class, such as the conceptual this compound, can induce cell cycle arrest and apoptosis in cancer cells through multiple mechanisms, including the disruption of microtubule dynamics, impairment of HSP90 function, and induction of a DNA damage response. The ability of HDAC6 inhibitors to sensitize cancer cells to other therapeutic agents further highlights their potential in combination therapies. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further investigate and harness the therapeutic potential of selective HDAC6 inhibition.

References

- 1. pnas.org [pnas.org]

- 2. alliedacademies.org [alliedacademies.org]

- 3. pnas.org [pnas.org]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. The Role of HDAC6 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. HDAC6 inhibitor WT161 induces apoptosis in retinoblastoma cells and synergistically interacts with cisplatin - PMC [pmc.ncbi.nlm.nih.gov]

Hdac6-IN-28 in Melanoma Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metastatic melanoma remains a significant clinical challenge, necessitating the exploration of novel therapeutic strategies. One promising avenue of investigation is the targeting of epigenetic regulators, such as histone deacetylases (HDACs). Among the HDAC family, HDAC6 has emerged as a particularly compelling target in melanoma due to its multifaceted roles in cell proliferation, survival, and immune modulation. This technical guide provides an in-depth overview of Hdac6-IN-28, a novel and selective inhibitor of HDAC6, and its preclinical activity in melanoma models. This compound, also identified as compound 10c, has demonstrated potent anti-melanoma effects both as a single agent and in combination with immunotherapy, highlighting its potential for further development.

Core Data Summary

The preclinical efficacy of this compound has been characterized by its potent enzymatic inhibition of HDAC6 and its cellular and in vivo anti-melanoma activity. The following tables summarize the key quantitative data from these studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (nM) |

| HDAC6 | 261[1] |

Table 2: In Vitro Anti-proliferative Activity of this compound in B16-F10 Melanoma Cells

| Parameter | Value |

| IC50 | 7.37 - 21.84 µM[1] |

Table 3: In Vivo Anti-tumor Efficacy of this compound in a B16-F10 Syngeneic Mouse Model

| Treatment Group | Dosage | Tumor Growth Inhibition (TGI) |

| This compound (monotherapy) | 80 mg/kg[1] | 32.9%[1] |

| This compound + PD-L1 Inhibitor (NP19) | Not Specified | 60.1%[1] |

Mechanism of Action and Signaling Pathways

This compound exerts its anti-melanoma effects through the selective inhibition of HDAC6, a predominantly cytoplasmic deacetylase. This inhibition leads to the hyperacetylation of key non-histone protein substrates, such as α-tubulin, which disrupts microtubule dynamics and consequently impedes cell cycle progression and induces apoptosis. Furthermore, HDAC6 inhibition has been shown to modulate the tumor immune microenvironment. Specifically, targeting HDAC6 can lead to a decrease in the expression of the immune checkpoint ligand PD-L1, thereby enhancing anti-tumor immune responses.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these research findings. The following sections outline the key experimental protocols employed in the evaluation of this compound.

In Vitro HDAC Inhibition Assay

The inhibitory activity of this compound against various HDAC isoforms was determined using commercially available HDAC inhibitor profiling assays.

-

Enzymes: Recombinant human HDAC1, HDAC3, HDAC6, HDAC7, and HDAC8.

-

Substrate: Fluorogenic peptide substrate.

-

Procedure:

-

Test compounds were serially diluted in assay buffer.

-

The HDAC enzyme was pre-incubated with the test compound for a specified time at room temperature.

-

The fluorogenic substrate was added to initiate the reaction.

-

The reaction was incubated at 37°C for a specified time.

-

A developer solution was added to stop the reaction and generate a fluorescent signal.

-

Fluorescence was measured using a microplate reader.

-

IC50 values were calculated by fitting the dose-response curves to the data.

-

Cell Culture

-

Cell Line: B16-F10 murine melanoma cells.

-

Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.

In Vitro Anti-proliferative Assay

-

Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Procedure:

-

B16-F10 cells were seeded in 96-well plates at a density of 5,000 cells/well.

-

After 24 hours, cells were treated with various concentrations of this compound.

-

Following a 72-hour incubation, MTT solution was added to each well and incubated for 4 hours.

-

The formazan crystals were dissolved in dimethyl sulfoxide (DMSO).

-

Absorbance was measured at 570 nm using a microplate reader.

-

IC50 values were calculated from the dose-response curves.

-

Apoptosis and Cell Cycle Analysis

-

Method: Flow cytometry using Annexin V-FITC/Propidium Iodide (PI) staining for apoptosis and PI staining for cell cycle analysis.

-

Procedure (Apoptosis):

-

B16-F10 cells were treated with this compound for 48 hours.

-

Cells were harvested, washed with PBS, and resuspended in binding buffer.

-

Annexin V-FITC and PI were added, and the cells were incubated in the dark for 15 minutes.

-

Samples were analyzed by flow cytometry.

-

-

Procedure (Cell Cycle):

-

B16-F10 cells were treated with this compound for 24 hours.

-

Cells were harvested, washed with PBS, and fixed in 70% ethanol overnight at -20°C.

-

Cells were washed and treated with RNase A.

-

PI was added, and the cells were incubated in the dark.

-

DNA content was analyzed by flow cytometry.

-

Western Blot Analysis

-

Objective: To determine the effect of this compound on the acetylation of α-tubulin.

-

Procedure:

-

B16-F10 cells were treated with this compound for 24 hours.

-

Cells were lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration was determined using a BCA assay.

-

Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane was blocked with 5% non-fat milk in TBST.

-

The membrane was incubated with primary antibodies against acetylated-α-tubulin and α-tubulin (as a loading control) overnight at 4°C.

-

The membrane was washed and incubated with HRP-conjugated secondary antibodies.

-

Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

-

In Vivo Antitumor Efficacy Study

-

Animal Model: C57BL/6 mice.

-

Cell Inoculation: 1 x 10^6 B16-F10 cells were injected subcutaneously into the right flank of each mouse.

-

Treatment: When tumors reached a palpable size, mice were randomized into treatment groups. This compound (80 mg/kg) or vehicle control was administered intraperitoneally daily.

-

Monitoring: Tumor volume and body weight were measured every other day. Tumor volume was calculated using the formula: (length x width^2)/2.

-

Endpoint: Mice were euthanized when tumors reached a predetermined size or at the end of the study period. Tumors were then excised for further analysis.

Conclusion and Future Directions

This compound is a promising novel, selective HDAC6 inhibitor with demonstrated anti-melanoma activity in preclinical models. Its ability to induce cell cycle arrest and apoptosis in melanoma cells, coupled with its potential to enhance anti-tumor immunity, positions it as a strong candidate for further development. Future studies should focus on a more comprehensive evaluation of its pharmacokinetic and pharmacodynamic properties, as well as its efficacy in a broader range of melanoma models, including those resistant to current standard-of-care therapies. The synergistic effect observed with a PD-L1 inhibitor warrants further investigation into combination strategies with other immunotherapies and targeted agents to maximize its therapeutic potential in the treatment of metastatic melanoma.

References

Hdac6-IN-28: A Deep Dive into its Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Hdac6-IN-28, also identified as compound 10c, is a novel benzohydroxamate-based selective inhibitor of histone deacetylase 6 (HDAC6). Preclinical studies have demonstrated its potential as a therapeutic agent, particularly in the context of melanoma. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, synthesis, and key experimental data from in vitro and in vivo studies. The information presented herein is intended to support further research and development of this promising compound.

Introduction to HDAC6 as a Therapeutic Target